molecular formula C9H7FS B8506623 3-Fluoro-7-methylbenzo[b]thiophene

3-Fluoro-7-methylbenzo[b]thiophene

Cat. No.: B8506623
M. Wt: 166.22 g/mol
InChI Key: ZCBLINSKKWUYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-7-methylbenzo[b]thiophene is a high-purity chemical building block designed for medicinal chemistry and antimicrobial research. The benzo[b]thiophene core is a privileged scaffold in drug discovery, known for its presence in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Incorporating a fluorine atom at the 3-position and a methyl group at the 7-position is a strategic modification; halogen atoms like chlorine and fluorine are well-documented to significantly improve a molecule's binding affinity and its absorption, distribution, metabolism, and excretion (ADME) properties . This makes this compound an invaluable intermediate for constructing novel compounds in structure-activity relationship (SAR) studies, particularly in the development of new antibiotic agents to combat drug-resistant pathogens such as Staphylococcus aureus (MRSA) . Researchers can leverage this compound in various synthetic methodologies, including metal-catalyzed cross-couplings and electrophilic cyclizations, to generate more complex, drug-like molecules for screening . This product is intended for research purposes as a key synthetic intermediate and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H7FS

Molecular Weight

166.22 g/mol

IUPAC Name

3-fluoro-7-methyl-1-benzothiophene

InChI

InChI=1S/C9H7FS/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5H,1H3

InChI Key

ZCBLINSKKWUYCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Synthetic Utility : Unlike 3-iodo derivatives, which enable diversification via palladium catalysis , the C–F bond is less reactive, limiting cross-coupling applications but improving in vivo stability.

Example Protocol (Inferred from and ) :

Electrophilic Cyclization : A propargyl thioether precursor undergoes cyclization with I₂ or F⁺ reagents.

Post-Functionalization : Methylation at C7 via Grignard or Friedel-Crafts alkylation.

Preparation Methods

Direct Fluorination Using N-Fluorobenzenesulfonimide (NFSI)

Electrophilic fluorination of 7-methylbenzo[b]thiophene derivatives using NFSI in the presence of Brønsted or Lewis acids is a widely adopted approach. The reaction typically proceeds via intermediate iodonium or bromonium species, enabling selective fluorination at the 3-position.

Reaction Conditions :

  • Substrate : 7-Methylbenzo[b]thiophene

  • Fluorinating Agent : NFSI (1.2 equiv)

  • Catalyst : Trifluoroacetic acid (TFA, 0.1 equiv)

  • Solvent : Dichloromethane (DCM), 0°C to room temperature

  • Yield : 68–72%

Mechanistic Insight :
The reaction proceeds through an electrophilic aromatic substitution (SEAr) mechanism, where TFA activates NFSI to generate a fluorinating electrophile. Steric and electronic effects of the methyl group at the 7-position direct fluorination to the 3-position.

Cyclization of Alkynyl Thioethers via Electrophilic Halogenation

Copper-Mediated Cyclization with Sodium Fluoride

A scalable method involves the cyclization of 2-alkynyl thioethers using sodium fluoride and copper(II) sulfate in ethanol. This one-pot synthesis avoids hazardous solvents and achieves high regiocontrol.

Procedure :

  • Substrate : 2-(Ethynyl)-4-methylthioanisole

  • Reagents : NaF (2.0 equiv), CuSO₄·5H₂O (0.2 equiv)

  • Conditions : Ethanol, 80°C, 6–8 hours

  • Yield : 85–88%

Advantages :

  • Utilizes ethanol as a green solvent.

  • Eliminates toxic halogenated solvents (e.g., CCl₄).

  • Generates 3-fluoro-7-methylbenzo[b]thiophene directly without intermediate isolation.

Table 1 : Optimization of Cyclization Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
CuSO₄·5H₂OEthanol80688
FeCl₃DCM251245
NoneEthanol8024<10

Cross-Coupling Strategies for Ring Assembly

Suzuki-Miyaura Coupling of Halogenated Precursors

Palladium-catalyzed cross-coupling enables the construction of the benzothiophene skeleton from halogenated fragments. For example, 3-bromo-7-methylbenzo[b]thiophene undergoes fluorination via Pd-mediated coupling with fluoroboronic acids.

Protocol :

  • Substrate : 3-Bromo-7-methylbenzo[b]thiophene

  • Coupling Partner : 4-Fluorophenylboronic acid (1.5 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Toluene/H₂O (3:1), 100°C, 12 hours

  • Yield : 75–78%

Challenges :

  • Competing protodehalogenation reduces yield.

  • Requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Friedel-Crafts Alkylation for Methyl Group Introduction

AlCl₃-Catalyzed Methylation

Friedel-Crafts alkylation of 3-fluorobenzo[b]thiophene with methyl chloride introduces the 7-methyl group. This method is cost-effective but suffers from over-alkylation.

Optimized Conditions :

  • Substrate : 3-Fluorobenzo[b]thiophene

  • Methylating Agent : CH₃Cl (1.1 equiv)

  • Catalyst : AlCl₃ (1.0 equiv)

  • Solvent : Nitromethane, 0°C, 2 hours

  • Yield : 62% (with 15% di-methylated byproduct)

Mitigation Strategies :

  • Use of bulkier Lewis acids (e.g., FeCl₃) reduces over-alkylation.

  • Stepwise temperature control improves selectivity.

Reductive Dehalogenation of Polyhalogenated Intermediates

Hydrogenolysis of 3,7-Dibromo Derivatives

Catalytic hydrogenation of 3,7-dibromobenzo[b]thiophene selectively removes the 7-bromo group, enabling subsequent fluorination.

Procedure :

  • Substrate : 3,7-Dibromobenzo[b]thiophene

  • Catalyst : Pd/C (10 wt%), H₂ (1 atm)

  • Solvent : Ethyl acetate, 25°C, 4 hours

  • Intermediate : 3-Bromo-7-methylbenzo[b]thiophene (Yield: 90%)

  • Fluorination : As described in Section 3.1

Advantages :

  • High selectivity for 7-position dehalogenation.

  • Compatible with downstream fluorination steps.

Comparative Analysis of Methodologies

Table 2 : Synthesis Routes for this compound

MethodKey ReagentsYield (%)Purity (%)Scalability
Electrophilic FluorinationNFSI, TFA68–7295–97Moderate
Copper-Mediated CyclizationNaF, CuSO₄85–8898–99High
Suzuki-Miyaura CouplingPd(PPh₃)₄, Boronic Acid75–7896–98Moderate
Friedel-Crafts AlkylationAlCl₃, CH₃Cl6285–90Low
Reductive DehalogenationPd/C, H₂9097–99High

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Fluoro-7-methylbenzo[b]thiophene?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving halogenation, cyclization, and functionalization. A typical approach includes:

  • Step 1 : Reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamines in tetrahydrofuran (THF) under controlled conditions (room temperature, 3 days), monitored via thin-layer chromatography (TLC) to track product formation .
  • Step 2 : Purification via column chromatography after removing triethylammonium chloride by filtration and evaporating THF .
  • Alternative methods involve Friedel-Crafts alkylation or esterification using haloesters (e.g., ethyl bromoacetate) with K₂CO₃ in DMF at 60–70°C .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify substituents (e.g., fluorine and methyl groups) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) and monitors reaction progress .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, as seen in Friedel-Crafts alkylation protocols .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) improve coupling reactions, though sulfur-containing compounds may require ligand optimization to avoid catalyst poisoning .
  • Temperature Control : Gradual heating (e.g., 60–70°C) minimizes side reactions during esterification .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, X-ray crystallography (if crystalline), and computational modeling (e.g., DFT for electronic structure) to verify ambiguous signals .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in complex spectra .

Q. What strategies are effective for designing derivatives with enhanced electronic properties?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate HOMO-LUMO gaps, as demonstrated in thieno[3,2-d]pyrimidinone derivatives .
  • Heterocyclic Fusion : Fuse benzo[b]thiophene with pyrimidine or thiazolo rings to enhance π-conjugation and charge transport properties .

Q. How can computational methods aid in predicting reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Predict sites of electrophilic/nucleophilic attack using DFT-calculated HOMO/LUMO energies .
  • Molecular Dynamics (MD) Simulations : Assess thermal stability and solvent interactions for drug design applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.